molecular formula C14H11N5OS B5560782 4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5560782
M. Wt: 297.34 g/mol
InChI Key: CQJBZPDDNPDNNX-DVTHBBLZSA-N
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Description

This compound belongs to a group of heterocyclic compounds, which are of significant interest in organic chemistry due to their broad spectrum of biological activity. They are known for having low toxicity and show potential in various applications, including pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences starting from basic heterocyclic components. For instance, derivatives of 1,2,4-triazole-3-thiol have been synthesized using a series of reactions, starting with compounds like methyl nicotinate or isonicotinic acid hydrazide, followed by various condensation and cyclo-condensation reactions (Dave et al., 2007); (Bayrak et al., 2009).

Molecular Structure Analysis

Structural and conformational features have been investigated using X-ray diffraction and molecular modeling techniques. These studies reveal the geometry, conformations, and stability of various tautomeric forms of related compounds, providing insights into their biological activities (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Chemical reactions include condensation with aromatic aldehydes, cyclo-condensation with thioacetic acid, and reactions with formaldehyde and aromatic amines to yield a variety of derivatives. These compounds have shown antimicrobial, antitubercular, and antibacterial activities, highlighting their potential as pharmacophore structures in drug development (Dave et al., 2007); (Hu et al., 2005).

Scientific Research Applications

Antimicrobial Applications

Research has shown that triazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated good to moderate activity against a range of microbial strains, indicating their potential as antimicrobial agents (Bayrak et al., 2009). Another study synthesized Schiff bases of pyridyl substituted triazoles, exploring their effectiveness as corrosion inhibitors, which also implies their resistance to microbial corrosion (Ansari et al., 2014).

Corrosion Inhibition

Triazole derivatives have been identified as effective corrosion inhibitors, particularly for metals in acidic environments. The study by Ansari et al. (2014) demonstrated that Schiff bases of pyridyl substituted triazoles exhibit excellent inhibition performance, supporting their application in protecting metals from corrosion (Ansari et al., 2014).

Pharmacological Study

Thiazolidinones and Mannich bases derived from amino-triazole compounds have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research indicates the potential for developing new therapeutic agents based on triazole chemistry (Dave et al., 2007).

Surface Activity and Biological Evaluation

Triazole derivatives have also been investigated for their surface activity and biological effects, including antibacterial and surface activity of 1,2,4-triazole derivatives, showing promising results for applications in antibacterial coatings and treatments (El-Sayed, 2006).

Anti-inflammatory Activity

Pyridinyl-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anti-inflammatory activity, revealing several compounds with significant anti-inflammatory properties. This research opens avenues for new anti-inflammatory drugs based on triazole derivatives (Toma et al., 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility for confirming the product’s identity and/or purity .

properties

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c21-14-18-17-13(11-4-1-7-15-10-11)19(14)16-8-2-5-12-6-3-9-20-12/h1-10H,(H,18,21)/b5-2+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJBZPDDNPDNNX-DVTHBBLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

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